molecular formula C10H6O5 B8581164 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid

7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B8581164
M. Wt: 206.15 g/mol
InChI Key: RQSYNGKUCHCIGW-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is a derivative of chromone, a naturally occurring compound found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the oxidation of 3-formylchromone. One common method is the oxidation of 3-formylchromone using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the halogenation of formyl groups in 3-formylchromones followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The oxidation of 3-formylchromone remains a preferred method due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various substituted chromones and chromone derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific chromone structure, which imparts distinct photophysical and chemical properties. Its ability to undergo ESIPT and exhibit dual fluorescence makes it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

7-hydroxy-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H6O5/c11-5-1-2-6-8(3-5)15-4-7(9(6)12)10(13)14/h1-4,11H,(H,13,14)

InChI Key

RQSYNGKUCHCIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)C(=O)O

Origin of Product

United States

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